Cochliophilin A

Chemotaxis Zoospore Behavior Host-Pathogen Interaction

Researchers studying Aphanomyces cochlioides chemotaxis face experimental failure when substituting with generic flavonoids. Cochliophilin A is the only validated host-specific chemoattractant (threshold ~3.0 nM) that triggers zoospore encystment and germination. Key benefits: - Confirmed identity by HPLC, NMR, MS; ≥98% purity ensures assay consistency. - Serves as gold-standard positive control for chemotaxis, encystment, and germination assays. - Enables reproducible SAR studies against synthetic analogs (10 pM threshold). Identity-confirmed Cochliophilin A is non-negotiable for reliable host-pathogen signaling research.

Molecular Formula C16H10O5
Molecular Weight 282.25 g/mol
CAS No. 110204-45-0
Cat. No. B190814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCochliophilin A
CAS110204-45-0
Synonyms5-Hydroxy-6,7-methylenedioxyflavone;  9-Hydroxy-6-phenyl-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one
Molecular FormulaC16H10O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
InChIInChI=1S/C16H10O5/c17-10-6-11(9-4-2-1-3-5-9)21-12-7-13-16(20-8-19-13)15(18)14(10)12/h1-7,18H,8H2
InChIKeyNJIUXIXNVAHRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cochliophilin A Identity and Key Properties


Cochliophilin A (CAS 110204-45-0), a natural flavone with the systematic name 5-hydroxy-6,7-methylenedioxyflavone [1], is a host-specific plant signal molecule originally isolated from spinach (Spinacia oleracea) roots [2]. Belonging to the organic class of flavones [3], this compound is a potent chemoattractant for zoospores of the phytopathogenic oomycete Aphanomyces cochlioides [4]. Its basic physicochemical profile includes a molecular weight of 282.25 g/mol (C16H10O5), low water solubility, and a melting point of 213-215 °C [5]. These baseline properties define its utility in specialized research settings, particularly in plant-microbe interaction studies.

Host-derived signal for plant–oomycete chemotaxis studies
Zoospore behavior assay workflow (attraction / encystment)
Species-specific tool for Aphanomyces cochlioides research

Cochliophilin A Substitution Risks


Generic substitution of Cochliophilin A with structurally similar flavones or isoflavones is scientifically invalid for Aphanomyces cochlioides studies due to starkly contrasting functional outcomes. While Cochliophilin A acts as a potent host-specific attractant triggering zoospore encystment and germination [1], many closely related flavonoids elicit either no response, are vastly more potent attractants (100-fold lower thresholds) [2], or, crucially, function as repellents, including mammalian estrogens and estrogenic compounds [3][4]. Furthermore, the class of isoflavones (e.g., genistein) attracts a different pathogen, Phytophthora sojae [5], demonstrating that even among chemoattractants, species-specificity is not interchangeable. The functional consequence of substitution is experimental failure and irreproducible data in host-pathogen signaling research. Therefore, identity-confirmed Cochliophilin A is non-negotiable.

Analog flavones may lack a defined quantitative chemotactic threshold, weakening assay standardization.
Synthetic analogs operate at much lower potency ranges; native host-signal response may not transfer.
Isoflavones (e.g., genistein) attract a different pathogen species; signaling specificity cannot be assumed.

Cochliophilin A vs. Comparator Flavonoids


Chemotactic Threshold vs. 5,7-Dihydroxyflavone

Cochliophilin A exhibits a defined chemotactic threshold concentration of approximately 3.0 nM in a quantitative drop assay using A. cochlioides zoospores [1]. In contrast, the structurally related flavone 5,7-dihydroxyflavone, described as an 'equivalent chemoattractant,' has not been reported with a similarly quantified, low nanomolar threshold, and its activity appears to be a weaker, less specific analog response [2]. This quantitative threshold provides a critical benchmark for assay standardization.

Threshold vs. 5,7-DHF
Cross-study comparable
Cochliophilin A: ~3.0 nM
5,7-dihydroxyflavone: no quantified threshold reported
Supports assay standardization with defined potency benchmark
Drop bioassay, A. cochlioides zoospores
Chemotaxis Zoospore Behavior Host-Pathogen Interaction Plant Signaling

Attractant Potency vs. Synthetic Analogs

Cochliophilin A attracts A. cochlioides zoospores at a nanomolar threshold (3 nM) [1]. However, synthetic flavone analogs demonstrate significantly higher potency; compounds such as 6-methyl-4'-methoxyflavone and others elicit attractant activity at picomolar concentrations (10 pM), which is 100-fold lower than the threshold of Cochliophilin A [2]. This indicates that while Cochliophilin A is the biologically relevant host signal, synthetic analogs can be more potent as experimental tools, highlighting the critical need for precise compound selection based on specific experimental objectives.

Attractant Potency
Head-to-head comparison
~300× difference
Cochliophilin A 3 nM vs. synthetic analog 10 pM
Native signal context vs. synthetic sensitivity; selection depends on study goal
Capillary chemotaxis bioassay
Structure-Activity Relationship Chemotaxis Flavonoids Comparative Bioactivity

Functional Divergence: Isoflavone Chemoattraction

Cochliophilin A is the host-specific signal for Aphanomyces cochlioides [1]. In contrast, the isoflavones daidzein and genistein serve as potent chemoattractants for a different, economically important pathogen, Phytophthora sojae, but are ineffective for A. cochlioides [2]. For instance, P. sojae zoospore migration is strongly attracted to 10 μM daidzein and genistein [3]. This demonstrates a strict species-specific signaling pathway, confirming that Cochliophilin A cannot be substituted with these isoflavones for A. cochlioides research.

Pathogen Specificity
Class-level inference
Cochliophilin A: A. cochlioides
Isoflavones: Phytophthora sojae (e.g., 10 µM)
Species-specific signaling; not interchangeable across oomycete models
Capillary & migration assays
Chemotaxis Host Specificity Comparative Biology Oomycetes

Cytotoxicity vs. Cochliophilin B

Cochliophilin A, the well-known host signal, has not been reported to exhibit significant cytotoxicity. In contrast, its close structural analog, Cochliophilin B, isolated from the same plant source, demonstrates measurable, though modest, cytotoxic activity against the BEL-7402 human hepatocellular carcinoma cell line with an IC50 of 28.22 μmol/L [1]. This functional divergence among co-occurring, structurally similar flavones underscores that Cochliophilin A is not a general cytotoxic agent and its procurement for cancer-related screening would be based on a different hypothesis than for Cochliophilin B.

Cytotoxicity vs. Coch B
Cross-study comparable
IC50 28.22 µmol/L
Cochliophilin A: no reported activity
Not a general cytotoxic agent; Cochliophilin B shows measurable activity
BEL-7402 cell line
Cytotoxicity Cancer Research Flavonoids Structure-Activity

Sourcing and Quality Consistency

Reproducible research with Cochliophilin A depends on the defined and verifiable quality of the procured material. Reputable suppliers provide key quality metrics: purity is typically confirmed as ≥98% by HPLC [1]. Its natural source is specified as Spinacia oleracea , and its physical description is a powder . Furthermore, its low aqueous solubility (calculated at 0.012 g/L at 25°C) is a critical parameter for experimental design, requiring the use of appropriate organic solvents like DMSO [2]. This contrasts with research-grade material from non-specialist sources that may lack a defined Certificate of Analysis, introducing variability in potency and unknown impurities.

Quality & Sourcing
Supporting evidence
Purity: ≥98% (HPLC) Solubility: 0.012 g/L (calc.)
COA-supported material aids inter-laboratory consistency
Spinacia oleracea source
Analytical Chemistry Natural Product Standardization Procurement

Cochliophilin A Research Applications


Aphanomyces Chemotaxis and Host Signaling

This is the primary, validated application for Cochliophilin A. It serves as the essential tool for dissecting the molecular mechanisms of chemotaxis, zoospore attraction, encystment, and germination in A. cochlioides, as demonstrated by its defined threshold concentration of ~3.0 nM [1] and its role in triggering specific F-actin rearrangements [2]. It is the gold-standard, host-derived signal for studying the early infection process of this oomycete pathogen on spinach and other hosts.

Zoospore Assay Positive Control

Given its well-characterized and quantifiable potency, Cochliophilin A is an ideal positive control for any assay involving A. cochlioides zoospore behavior, including chemotaxis, encystment, and germination studies [3]. Its use ensures that the biological system is responsive and allows for the normalization of experimental conditions when testing the effects of novel attractants, repellents, or inhibitors [4]. The procurement of high-purity (≥98% by HPLC) material is critical for this role to ensure assay consistency.

Plant-Oomycete Interaction and Signal Transduction

Cochliophilin A is the canonical host-specific plant signal for A. cochlioides, making it indispensable for research on the co-evolutionary arms race between plants and oomycete pathogens [5]. It is uniquely suited for studies focusing on the identification and characterization of the zoospore receptor for this signal [6] and the downstream signal transduction pathways, such as G-protein activation and cytoskeletal remodeling [7]. This research is fundamental to understanding host specificity and developing novel disease control strategies.

SAR Studies in Flavanoid Chemoattraction

Cochliophilin A serves as a foundational benchmark for SAR studies aimed at understanding the structural requirements for flavanoid-based chemoattraction in A. cochlioides. Its activity (3 nM threshold) provides a baseline against which the enhanced potency of synthetic analogs (10 pM threshold) can be measured [8]. This comparative framework is essential for the rational design of more potent agonists or effective antagonists that could disrupt the host-finding process of the pathogen.

Application
Selection Property
Validation Focus
Aphanomyces Chemotaxis & Host Signaling
Host-derived reference signal with defined attractant threshold
Zoospore receptor identification, F-actin rearrangement, encystment pathways
Zoospore Assay Control
Well-characterized potency for biological system validation
Assay responsiveness normalization, inhibitor/repellent benchmarking
Plant–Oomycete Signal Transduction
Canonical host-specific signal for A. cochlioides interaction
G-protein activation, cytoskeletal remodeling, downstream signaling events
SAR Studies in Flavonoid Chemoattraction
Benchmark for structural-activity comparison
Agonist/antagonist potency evaluation, rational analog design
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